molecular formula C6H4F7IO B3041148 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol CAS No. 261760-25-2

4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol

Cat. No.: B3041148
CAS No.: 261760-25-2
M. Wt: 351.99 g/mol
InChI Key: RLTYZSOFMJFAHD-UHFFFAOYSA-N
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Description

4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol is a chemical compound with the molecular formula C6H4F7IO This compound is characterized by the presence of multiple fluorine atoms, an iodine atom, and a hydroxyl group attached to a pentene backbone

Preparation Methods

The synthesis of 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of a fluorinated alkene with iodine and a hydroxylating agent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity of the product .

Industrial production methods for this compound may involve large-scale reactions in specialized reactors, ensuring consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired compound with high purity .

Chemical Reactions Analysis

4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can lead to the formation of alkanes or alkenes .

Scientific Research Applications

4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol exerts its effects involves interactions with molecular targets through its functional groups. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. The iodine atom and hydroxyl group can form specific interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Properties

IUPAC Name

4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F7IO/c7-4(5(8,9)10,6(11,12)13)1-3(14)2-15/h1,15H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTYZSOFMJFAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=CC(C(F)(F)F)(C(F)(F)F)F)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60896320
Record name 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)-2-penten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261760-25-2
Record name 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)-2-penten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol
Reactant of Route 2
4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol
Reactant of Route 3
4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol
Reactant of Route 4
4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol
Reactant of Route 5
4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol
Reactant of Route 6
4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol

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